molecular formula C25H30N2O5 B11229246 N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11229246
M. Wt: 438.5 g/mol
InChI Key: YPDMBICRBPMWIE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide, often referred to as “Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:

    Core Structure: The compound features a spiro[cyclopentane-1,3’-isoquinoline] scaffold, which imparts rigidity and unique properties.

    Functional Groups:

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H30N2O5/c1-30-15-14-27-24(29)19-9-5-4-8-18(19)22(25(27)12-6-7-13-25)23(28)26-20-16-17(31-2)10-11-21(20)32-3/h4-5,8-11,16,22H,6-7,12-15H2,1-3H3,(H,26,28)

InChI Key

YPDMBICRBPMWIE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Stepwise Synthesis:

    Multicomponent Reactions (MCRs):

Industrial Production::

    Limited Information: Unfortunately, detailed industrial-scale production methods remain undisclosed due to proprietary reasons.

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Target Interaction: Compound X likely interacts with specific receptors or enzymes.

    Pathways: Investigate downstream signaling pathways affected by its binding.

Comparison with Similar Compounds

    Uniqueness: Compound X’s spiro[cyclopentane-1,3’-isoquinoline] core sets it apart.

    Similar Compounds:

Biological Activity

N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spiro structure that combines cyclopentane and isoquinoline moieties, characterized by a carboxamide functional group and methoxy substituents. The molecular formula is C23H30N2O5C_{23}H_{30}N_2O_5 with a molecular weight of approximately 414.50 g/mol. Its structural complexity is indicative of potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H30N2O5
Molecular Weight414.50 g/mol
Functional GroupsCarboxamide, Methoxy
Structural FeaturesSpiro[cyclopentane-isoquinoline]

Anticancer Activity

Initial studies suggest that this compound exhibits anticancer properties. The mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.

  • Case Study : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary tests indicate activity against Gram-positive bacteria and fungi, while its effectiveness against Gram-negative bacteria remains moderate.

  • Research Findings : A study indicated that derivatives of similar compounds displayed enhanced antibacterial properties when modified at specific functional sites, suggesting that structural optimization could improve efficacy.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of this compound, potentially beneficial in treating neurodegenerative diseases.

  • Mechanism : The compound may exert its neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the methoxy groups and the spiro structure can significantly influence biological activity.

Modification TypeEffect on Activity
Methoxy Group PositionAlters binding affinity
Spiro ConfigurationImpacts pharmacokinetics

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